molecular formula C12H12N4O2 B1480927 2-(Azidomethyl)-5-(4-ethoxyphenyl)oxazole CAS No. 2098091-46-2

2-(Azidomethyl)-5-(4-ethoxyphenyl)oxazole

Cat. No. B1480927
CAS RN: 2098091-46-2
M. Wt: 244.25 g/mol
InChI Key: NWZLHFCRDOUIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-5-(4-ethoxyphenyl)oxazole, or 2-AMPE, is an organic compound that is widely used in scientific research. It is a versatile compound that has been used for a variety of applications, such as in the synthesis of pharmaceuticals, as a reagent for organic synthesis, and as a tool for studying the structure and function of proteins. 2-AMPE has also been used in studies of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Coordination Compounds

Coordination compounds derived from oxazole derivatives, such as 2-(4-ethoxyphenyl)-4,5-dihydro-1H-oxazole, have been synthesized and characterized. These compounds exhibit potential medical applications due to their cytotoxicity against specific cell types and ligand-assisted luminescent properties, highlighting their relevance in medicinal chemistry and material science (Alexandru et al., 2013).

Innovative Synthetic Routes

New efficient synthesis methods for 5-ethoxyoxazoles and their conversion into oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction have been developed. These advancements in synthetic chemistry facilitate the production of oxazole derivatives and their complex structures, expanding the toolkit available for pharmaceutical and materials research (Huang, Nie, & Ding, 2009).

Corrosion Inhibition Studies

Oxazole derivatives have been evaluated for their performance as corrosion inhibitors on mild steel in a hydrochloric acid medium. The studies demonstrate the significant corrosion rate reduction by these compounds, suggesting their utility in industrial applications requiring corrosion resistance (Rahmani et al., 2018).

Antimicrobial Activity Exploration

The synthesis and evaluation of benzimidazole-1,2,3-triazole hybrid molecules, including oxazole derivatives, have been conducted for antibacterial and antifungal activities. Such research underscores the potential of oxazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ouahrouch et al., 2014).

properties

IUPAC Name

2-(azidomethyl)-5-(4-ethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-17-10-5-3-9(4-6-10)11-7-14-12(18-11)8-15-16-13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZLHFCRDOUIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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